4-[4-(Aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide is a key intermediate in the synthesis of sorafenib []. Sorafenib is a multi-kinase inhibitor that is used to treat various types of cancer, including liver cancer and kidney cancer []. 4-[4-(Aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide is a white solid at room temperature [].
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide is an organic compound that has gained interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group attached to a pyridine-2-carboxamide backbone, with an aminomethyl substituent on the phenoxy ring. Its structure allows for diverse chemical reactivity and potential biological activity.
The compound is synthesized through multi-step organic reactions, often involving various intermediates and reagents. It is available from chemical suppliers for research purposes, and its synthesis is documented in scientific literature.
This compound falls under the category of pyridine derivatives and is classified as an aminomethylphenoxy carboxamide. Its structure consists of a pyridine ring, a phenoxy group, and an amide functional group, which contributes to its chemical properties and reactivity.
The synthesis of 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH. The choice of solvents and reagents can significantly impact yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane.
The molecular formula of 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide is CHNO. The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure. For example, NMR data may show characteristic peaks corresponding to protons on the aromatic rings and functional groups.
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenoxy and pyridine rings provide structural stability and specificity. The carboxamide group enhances binding affinity through additional hydrogen bonding.
Relevant data from spectroscopic analyses provide insights into its physical state, solubility characteristics, and reactivity patterns.
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide has several scientific research applications:
The synthesis of 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide (CAS: 685533-80-6) follows carefully designed multi-step pathways to establish its core scaffold. A representative route begins with 4-(4-aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9), a key intermediate structurally characterized as a white to light yellow crystalline solid with a melting point of 116-120°C [10]. This aminophenyl precursor undergoes reductive amination using formaldehyde under hydrogenation conditions to introduce the critical aminomethyl group (−CH₂NH₂) at the para-position of the phenoxy ring [8] [9]. Alternative pathways involve late-stage coupling where 4-chloropyridine-2-carboxylic acid derivatives are reacted with 4-(aminomethyl)phenol under basic conditions, though this approach faces challenges due to the lower nucleophilicity of the aminomethyl-substituted phenol compared to its amino counterpart [10].
A closely related synthesis for the analogous compound 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate (regorafenib) demonstrates the strategic importance of protecting group strategies. Here, the aminomethyl functionality may be protected as a Boc (tert-butyloxycarbonyl) derivative prior to ether formation or subsequent amidation steps, preventing unwanted side reactions and improving yield during the final deprotection [6]. This highlights the adaptability of the core scaffold synthesis for generating structurally complex kinase inhibitor intermediates.
The formation of the N-methylpyridine-2-carboxamide moiety within the target compound critically relies on efficient coupling agents. The synthesis typically involves activating the carboxyl group of picolinic acid derivatives for reaction with methylamine. Key activating agents demonstrated in related syntheses include:
Table 1: Impact of Coupling Agents on Amide Bond Formation Yield
Coupling Agent System | Solvent | Temperature (°C) | Reported Yield Range | Key Advantages/Disadvantages |
---|---|---|---|---|
SOCl₂ (followed by MeNH₂) | THF / Chlorobenzene | 0-25 | 70-85% | High reactivity; Requires SOCl₂ handling; Risk of over-reaction |
EDC·HCl / HOBt | DMF | 25 | 75-92% | Mild conditions; Good yields; Requires purification |
DCC / HOBt | DCM | 25 | 65-80% | Widely used; Dicyclohexylurea byproduct removal |
TsCl / Et₃N (Activation) | THF | 0-5 then Reflux | 80-88% | Cleaner reaction; Requires controlled temperature |
The choice of coupling agent significantly impacts reaction efficiency, purity profile, and scalability. EDC/HOBt often provides the best compromise of yield and purity for sensitive intermediates en route to the aminomethyl target [9] [1].
Solvent selection and precise temperature control profoundly influence the yield and purity of 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide during its critical synthetic steps, particularly the nucleophilic aromatic substitution forming the diaryl ether linkage and the final amidation.
Table 2: Solvent and Temperature Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent(s) | Optimal Temperature Range | Key Catalysts/Bases | Impact on Yield |
---|---|---|---|---|
Ether Linkage Formation | DMF, DMSO, NMP | 80-100°C | Cs₂CO₃, K₂CO₃, NaOH | Critical: Yields drop significantly below 80°C |
Amidation via Acid Chloride | THF, Toluene, Chlorobenzene | 0-10°C (Cl formation); 0-25°C (Rxn) | Pyridine (scavenger) | Sensitive to moisture; Lower temps reduce hydrolysis |
Amidation via Carbodiimide (EDC) | DMF, DCM | 20-25°C | HOBt, DMAP | Room temp sufficient; HOBt suppresses racemization |
Final Crystallization (Free base) | Toluene, Ethyl acetate/IPA | Dissolution: ~80°C; Crystallization: 0-5°C | None | Slow cooling improves crystal purity and size |
The synthesis of 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide presents two primary strategic approaches, each with distinct advantages and limitations concerning complexity, yield, and functional group tolerance:
Strategic Recommendation: Route B (early ether formation using 4-aminophenol followed by reductive amination) is generally preferred for scaled synthesis. The higher nucleophilicity of 4-aminophenol provides reliable and high-yielding ether formation, and the reductive amination step is a robust and well-understood transformation. Route A is viable but often requires more stringent purification of the 4-(aminomethyl)phenol and potentially harsher conditions for the lower-yielding SNAr step [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: